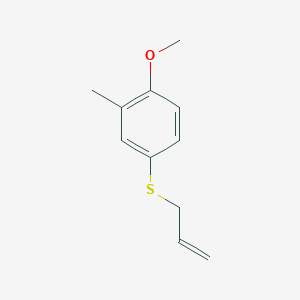

1-Allylsulfanyl-4-methoxy-3-methylbenzene

Description

1-Allylsulfanyl-4-methoxy-3-methylbenzene is a substituted benzene derivative characterized by three distinct functional groups:

- Methoxy group (-OCH₃) at position 4, enhancing electron-donating effects and influencing aromatic ring electrophilicity.

- Methyl group (-CH₃) at position 3, providing steric bulk and moderate lipophilicity.

This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science. Its structural features make it a candidate for studying substituent effects on aromatic systems, though specific applications remain proprietary or under investigation .

Properties

IUPAC Name |

1-methoxy-2-methyl-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-4-7-13-10-5-6-11(12-3)9(2)8-10/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXZZBZYFXMIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allylsulfanyl-4-methoxy-3-methylbenzene typically involves the introduction of the allylsulfanyl group to a pre-functionalized benzene ring. One common method is through electrophilic aromatic substitution, where an allylsulfanyl group is introduced to a methoxy- and methyl-substituted benzene ring under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced catalytic systems to enhance efficiency and reduce costs. The process is optimized to ensure consistent quality and scalability, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The compound can be reduced to remove the allylsulfanyl group, yielding a simpler aromatic compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Simplified aromatic compounds.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Allylsulfanyl-4-methoxy-3-methylbenzene is an organic compound with an allyl sulfanyl group and a methoxy group attached to a methyl-substituted benzene ring. It has a molecular weight of approximately 194.291 g/mol. The compound's structural features contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.

Applications

- Pharmaceuticals: Due to its potential antimicrobial and anticancer activities, this compound is a candidate for drug development. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group may also enhance bioavailability and efficacy in biological systems.

- Agricultural Chemicals: this compound may have applications in this field, but the search results do not provide specific details.

- Organic Synthesis: The unique structure of this compound lends itself to various applications in organic synthesis. The allyl sulfanyl group's interactions with electrophiles and nucleophiles drive its chemical behavior.

Interactions and Biological Activities

Studies on interaction mechanisms involving this compound reveal insights into its reactivity and biological effects. The compound's sulfur-containing moiety primarily contributes to its biological activities.

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methoxy-3-methylbenzene | Structure | Lacks sulfur functionality; primarily used in flavoring. |

| Allylthiophenol | Structure | Contains a thiol group; known for antioxidant properties. |

| 4-Methoxythiophenol | Structure | Exhibits similar reactivity but differs in substitution patterns. |

Mechanism of Action

The mechanism by which 1-Allylsulfanyl-4-methoxy-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The allylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups on the benzene ring also play a role in modulating the compound’s chemical properties and biological activity .

Comparison with Similar Compounds

Key Observations:

Lacks the methyl group at position 3, reducing steric hindrance and possibly enhancing reactivity at the benzene ring .

N-{[5-(Allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide (CAS 400085-68-9): Incorporates a 1,2,4-triazole ring with an allylsulfanyl substituent, introducing nitrogen-based heterocyclic properties (e.g., hydrogen bonding, metal coordination). The isopropyl group on the triazole enhances steric effects, which may influence binding affinity in biological systems .

Hypothesized Physicochemical and Reactivity Trends

- Lipophilicity: Ethoxy-substituted derivatives (CAS 1378320-63-8) are predicted to have higher logP values than methoxy analogs due to the longer alkyl chain. The triazole-containing compound (CAS 400085-68-9) may exhibit moderate logP due to polar benzamide and nonpolar isopropyl groups.

Reactivity :

- The absence of a methyl group in CAS 1378320-63-8 could increase susceptibility to electrophilic substitution at position 3.

- The triazole core in CAS 400085-68-9 offers sites for functionalization (e.g., alkylation, coordination chemistry).

Biological Activity

1-Allylsulfanyl-4-methoxy-3-methylbenzene is an organic compound with the molecular formula C11H14OS. It features an allylsulfanyl group, a methoxy group, and a methyl group attached to a benzene ring. This unique structure contributes to its diverse biological activities, which have garnered attention in medicinal chemistry and pharmacology.

The compound is characterized by:

- Molecular Formula : C11H14OS

- IUPAC Name : 1-methoxy-2-methyl-4-prop-2-enylsulfanylbenzene

- Functional Groups : Allylsulfanyl, methoxy, and methyl groups

The biological activity of this compound is primarily attributed to the reactivity of the allylsulfanyl group. This group can participate in various chemical reactions that influence its interactions with biological targets. The methoxy and methyl groups modulate the compound's chemical properties, enhancing its biological efficacy.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that compounds containing sulfur moieties, like this compound, exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

-

Anticancer Properties

- Research has demonstrated potential anticancer activity against various cancer cell lines. For instance, the compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, likely through mechanisms involving tubulin polymerization inhibition and caspase activation .

- Cytotoxicity

Study on Anticancer Activity

A study conducted on the cytotoxic effects of various derivatives including this compound reported significant inhibition of cell growth in colorectal cancer models (HCT116, RKO, HT29). The compound was found to induce apoptosis through caspase activation and inhibit topoisomerase I activity, suggesting its potential for further development as an anticancer drug .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results showed effective inhibition of growth at specific concentrations, highlighting its utility in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Allylsulfanyl-4-methoxybenzene | Moderate antimicrobial activity | Lacks methyl group; different reactivity |

| 1-Allylsulfanyl-3-methylbenzene | Lower anticancer efficacy | Lacks methoxy group; affects chemical behavior |

| 4-Methoxy-3-methylbenzene | Limited biological activity | Lacks allylsulfanyl group; distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.